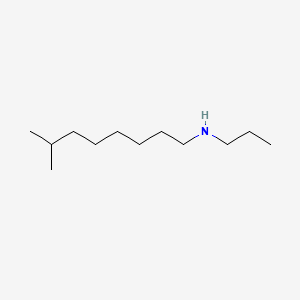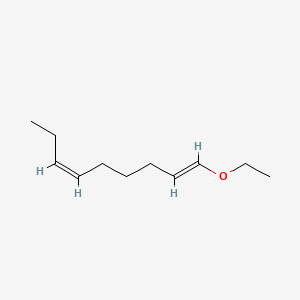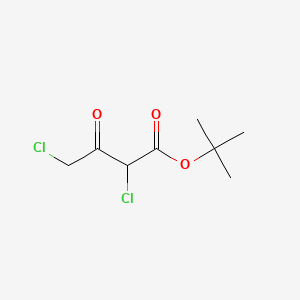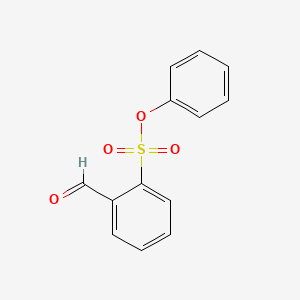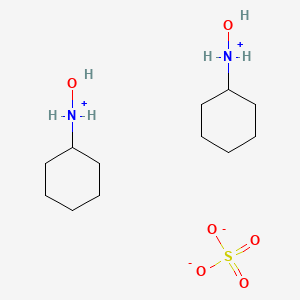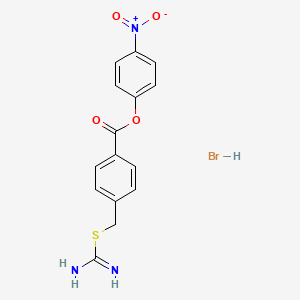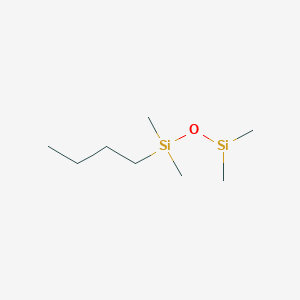
Einecs 218-560-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylammonium acetate can be synthesized through the reaction of benzylamine with acetic acid. The reaction typically occurs under mild conditions, with the benzylamine acting as a nucleophile and the acetic acid providing the acetate group. The reaction can be represented as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3++CH3COO−
Industrial Production Methods
Industrial production of benzylammonium acetate involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure the purity and yield of the product. The reaction is typically carried out in a solvent such as water or ethanol to facilitate the mixing of the reactants and the formation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzylammonium acetate undergoes several types of chemical reactions, including:
Oxidation: Benzylammonium acetate can be oxidized to form benzylamine and acetic acid.
Reduction: It can be reduced to form benzylamine and acetic acid.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and hydroxyl groups.
Major Products Formed
Oxidation: Benzylamine and acetic acid.
Reduction: Benzylamine and acetic acid.
Substitution: Various substituted benzylammonium compounds, depending on the substituent used.
Aplicaciones Científicas De Investigación
Benzylammonium acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzylammonium acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Similar in structure but lacks the acetate group.
Acetic acid: Similar in structure but lacks the benzylammonium group.
Benzylammonium chloride: Similar in structure but has a chloride group instead of an acetate group.
Uniqueness
Benzylammonium acetate is unique in its combination of the benzylammonium and acetate groups, which gives it distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Propiedades
Número CAS |
2182-52-7 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
acetic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C2H4O2/c8-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6,8H2;1H3,(H,3,4) |
Clave InChI |
MPPQYFREIJCHTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



